molecular formula C21H14Cl2F2N2 B12724655 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- CAS No. 199594-62-2

1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl-

Cat. No.: B12724655
CAS No.: 199594-62-2
M. Wt: 403.2 g/mol
InChI Key: OOSFJKGQOMRDCL-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- typically involves multi-step organic reactions. Common starting materials include 2,6-dichlorobenzyl chloride and 2,6-difluoroaniline. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation reactions are common.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic properties in treating diseases like cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects. Specific pathways involved could include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Benzimidazole, 2-(2,6-difluorophenyl)-4-methyl-
  • 1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-4-methyl-

Uniqueness

1H-Benzimidazole, 1-((2,6-dichlorophenyl)methyl)-2-(2,6-difluorophenyl)-4-methyl- is unique due to the presence of both dichlorophenyl and difluorophenyl groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives.

Properties

CAS No.

199594-62-2

Molecular Formula

C21H14Cl2F2N2

Molecular Weight

403.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-2-(2,6-difluorophenyl)-4-methylbenzimidazole

InChI

InChI=1S/C21H14Cl2F2N2/c1-12-5-2-10-18-20(12)26-21(19-16(24)8-4-9-17(19)25)27(18)11-13-14(22)6-3-7-15(13)23/h2-10H,11H2,1H3

InChI Key

OOSFJKGQOMRDCL-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N(C(=N2)C3=C(C=CC=C3F)F)CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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